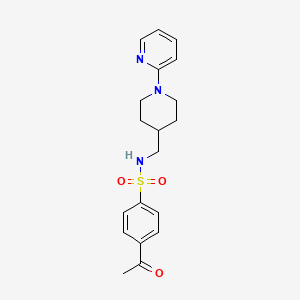![molecular formula C16H16N2O2 B2935253 6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione CAS No. 55490-98-7](/img/structure/B2935253.png)
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione (6-AIBD) is a heterocyclic compound that has been studied extensively in recent years. It is a member of the benzo[de]isoquinoline family of compounds, which are known for their unique properties and have been used in a variety of applications. 6-AIBD has been studied for its potential to be used as an anticancer agent, as a potential inhibitor of HIV-1 protease, and for its effects on the nervous system.
Scientific Research Applications
Chemosensor Systems
6-Amino-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives have been synthesized and explored for their use in chemosensor systems. These compounds show high selectivity in determining anions, an essential feature for chemosensor applications (Tolpygin et al., 2012).
Antiviral Compounds
Certain brominated derivatives of this compound exhibit potential as antiviral agents. The structural arrangement of these derivatives contributes significantly to their antiviral properties (Baughman et al., 1995).
Targeting Breast Cancer
A naphthalimide analogue of this compound, named NAP-6, has shown high potency and selectivity in targeting breast cancer. It operates via the aryl hydrocarbon receptor (AHR) pathway, inducing CYP1 metabolizing monooxygenases in breast cancer cell line models (Gilbert et al., 2020).
Antimicrobial Activity
Derivatives of this compound have been developed with significant antimicrobial activity against a range of bacteria and fungi. This indicates their potential use in developing new antimicrobial agents (Sakram et al., 2018).
Antitumor Agents
Computer-assisted studies have identified certain derivatives of this compound as promising antitumor agents, particularly against lymphocytic and lymphoid leukemia (Paull et al., 1984).
Fluorescent Properties
These compounds have been studied for their fluorescent properties, which can be applied in the development of novel imaging agents and sensors (Chen et al., 2005).
Antiviral Activity Against Herpes Simplex Viruses
A series of 2-aminonaphthalimide derivatives exhibited notable antiviral effects against herpes simplex viruses HSV-1 and HSV-2, representing a new class of antiviral compounds (Al-Salahi et al., 2015).
Properties
IUPAC Name |
6-amino-2-butylbenzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-2-3-9-18-15(19)11-6-4-5-10-13(17)8-7-12(14(10)11)16(18)20/h4-8H,2-3,9,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFDQFRPTPLOXHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=C3C(=C(C=C2)N)C=CC=C3C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


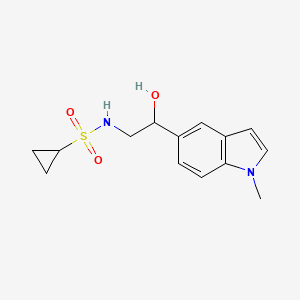
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2935177.png)
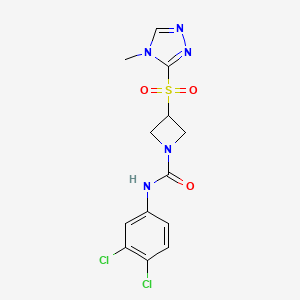
![2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2935180.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2935181.png)
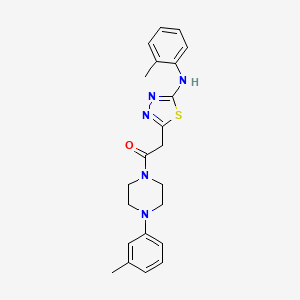
![8-fluoro-5-(3-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2935184.png)
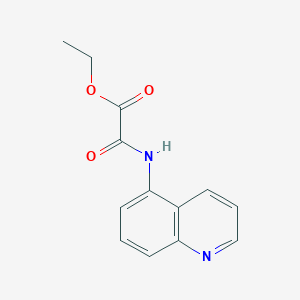
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2935187.png)
![(1'R,2'R,4'R)-Spiro[1,3-dioxolane-2,5'-bicyclo[2.2.1]heptane]-2'-ol](/img/structure/B2935188.png)
